N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol

Description

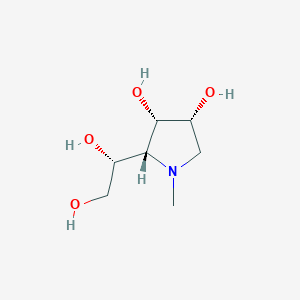

Structure

3D Structure

Properties

CAS No. |

117894-13-0 |

|---|---|

Molecular Formula |

C7H15NO4 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(2R,3S,4R)-2-[(1R)-1,2-dihydroxyethyl]-1-methylpyrrolidine-3,4-diol |

InChI |

InChI=1S/C7H15NO4/c1-8-2-4(10)7(12)6(8)5(11)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1 |

InChI Key |

RVHKEUIYGMIGOM-XZBKPIIZSA-N |

Isomeric SMILES |

CN1C[C@H]([C@H]([C@H]1[C@H](CO)O)O)O |

Canonical SMILES |

CN1CC(C(C1C(CO)O)O)O |

Origin of Product |

United States |

Enzymological Characterization and Glycosidase Inhibition Profile of N Methyl 1,4 Dideoxy 1,4 Imino D Mannitol

Mechanistic Insights into Glycosidase Inhibition

Transition State Mimicry as the Basis of Action

Iminosugars, such as N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol, are recognized as potent inhibitors of glycosyl hydrolases. Their inhibitory action is largely attributed to their ability to mimic the transition state of the enzymatic reaction. This mimicry arises from the structural similarity of the iminosugar to the oxocarbenium ion-like transition state that forms during the hydrolysis of glycosidic bonds. By incorporating a nitrogen atom in place of the endocyclic oxygen of a monosaccharide, these compounds can adopt a charge and conformation that closely resembles the transition state, allowing them to bind with high affinity to the enzyme's active site. This high-affinity binding effectively blocks the substrate from accessing the active site, thereby inhibiting the enzyme. The design of potent glycosidase inhibitors often leverages this principle of transition state mimicry to achieve high specificity and affinity. nih.govacs.org

Competitive Inhibition Kinetics and Parameter Determination (e.g., Kᵢ, IC₅₀)

The inhibitory potency of a compound is commonly quantified by its IC₅₀ and Kᵢ values. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. sigmaaldrich.com However, IC₅₀ values can be influenced by factors such as substrate concentration. youtube.com

A more intrinsic measure of an inhibitor's potency is the inhibition constant, Kᵢ, which is the dissociation constant for the enzyme-inhibitor complex. sigmaaldrich.com For competitive inhibitors, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for its substrate. sigmaaldrich.com A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and, consequently, a more potent inhibitor. Kinetic studies, such as the generation of Lineweaver-Burk plots, can elucidate the mechanism of inhibition, with competitive inhibitors showing an increase in the apparent Kₘ but no change in the maximum velocity (Vₘₐₓ) of the reaction. nih.gov

Specific Glycosidase Targets and Modulatory Effects

Alpha-Mannosidase Inhibition: Potency and Specificity (e.g., Jack Bean, Lysosomal, Processing Mannosidase I)

This compound and its parent compound, 1,4-dideoxy-1,4-imino-D-mannitol (DIM), are known inhibitors of α-mannosidases. nih.govrsc.org These enzymes play crucial roles in the catabolism of glycoproteins. Jack bean α-mannosidase is a frequently used model for studying the inhibition of acidic α-mannosidases. nih.gov It is a class II mannosidase that is potently inhibited by the natural iminosugar swainsonine (B1682842). nih.gov The inhibitory activity of DIM derivatives has been evaluated against various α-mannosidases, including those from Jack bean. researchgate.net While N-substitution of DIM has been observed to sometimes decrease α-mannosidase inhibitory activity, the parent compound itself is a recognized inhibitor. nih.govrsc.org

Golgi Alpha-Mannosidase I and II (GMII) Inhibition and Selectivity Considerations

Golgi α-mannosidase II (GMII) is a key enzyme in the N-glycan processing pathway, making it a target for therapeutic intervention, particularly in cancer. researchgate.net The development of selective GMII inhibitors is challenging due to the structural similarity of its active site to that of lysosomal α-mannosidases (LMan). nih.gov Non-selective inhibition can lead to adverse side effects due to the accumulation of oligomannosides. nih.gov

1,4-dideoxy-1,4-imino-D-mannitol (DIM) itself is a micromolar inhibitor of GMII. nih.govbeilstein-journals.org Research has focused on modifying the DIM structure to enhance potency and selectivity for GMII over LMan. nih.gov For instance, N-substitution of related imino-D-lyxitols has been shown to improve both potency and selectivity for a model GMII enzyme from Drosophila melanogaster (GMIIb). nih.gov However, similar N-arylalkylation of a 6-deoxy-DIM derivative resulted in enhanced selectivity at the cost of potency. beilstein-journals.org The search for potent and highly selective GMII inhibitors remains an active area of research. nih.gov

Cross-Reactivity with Other Glycosidases (e.g., N-acetyl-β-D-hexosaminidase, α-L-fucosidase, β-galactosidase, α-glucosidases)

While the primary targets of this compound and its analogs are α-mannosidases, studies have explored their cross-reactivity with other glycosidases. A systematic evaluation of 33 N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol (DIM) revealed that while N-substitution generally decreased their α-mannosidase inhibitory activities, some of these derivatives exhibited significant inhibition of other glycosidases. nih.govrsc.org This suggests that modifications to the parent DIM structure can alter the specificity of inhibition, leading to interactions with a broader range of glycoside hydrolases. However, specific and potent inhibition of enzymes like α-glucosidases, β-glucosidase, and β-galactosidase is more commonly associated with other classes of iminosugars, such as derivatives of 1,4-dideoxy-1,4-imino-D-arabinitol. nih.gov

Data Tables

Table 1: Inhibition of α-Mannosidases by 1,4-dideoxy-1,4-imino-D-mannitol (DIM) Derivatives

| Compound | Enzyme | Inhibition Constant (Kᵢ) |

| 6-Deoxy-DIM | AMAN-2 (C. elegans Golgi α-mannosidase II) | 0.19 µM |

Data sourced from a study on 1,4-imino-ᴅ-lyxitols and their derivatives, where 6-Deoxy-DIM was found to be a potent inhibitor of AMAN-2, which has high homology to human GMII. researchgate.netbeilstein-journals.org

Table 2: Selectivity of Iminosugar Inhibitors for Golgi vs. Lysosomal α-Mannosidases

| Inhibitor Class | Selectivity Index (SI) |

| N-substituted imino-D-lyxitols | Up to 350 |

| N-2-naphthylmethyl or 4-iodobenzyl derivatives of imino-D-lyxitol | 111 to 812 |

Selectivity Index (SI) is often calculated as the ratio of IC₅₀ or Kᵢ values for the lysosomal enzyme versus the Golgi enzyme (e.g., IC₅₀(LMan)/IC₅₀(GMII)). A higher SI indicates greater selectivity for the Golgi mannosidase. Data is derived from studies on various N-substituted iminosugars. nih.govrsc.orgnih.gov

Environmental Factor Influence on Inhibitory Activity (e.g., pH Dependence and Nitrogen Protonation State)

The inhibitory potency of iminosugar compounds, including this compound, is significantly influenced by the pH of the surrounding environment. This dependence is intrinsically linked to the protonation state of the nitrogen atom within the imino ring. The operational pH of the cellular compartment housing the target glycosidase plays a crucial role in the inhibitor's efficacy.

Glycosidases located in the Golgi apparatus, such as Golgi α-mannosidase II, function in a relatively neutral environment with a pH of approximately 6. nih.gov In contrast, lysosomal α-mannosidases operate in a more acidic milieu, with a pH around 4.5. nih.gov Theoretical calculations and experimental observations on the parent compound, 1,4-dideoxy-1,4-imino-D-mannitol (DIM), and related imino-D-lyxitols suggest that the protonation state of the inhibitor is a key determinant of its binding affinity to these enzymes.

The introduction of a methyl group to the nitrogen atom to form this compound can be expected to influence the pKa of the imino sugar. However, a general trend observed with N-substitution of DIM is a decrease in α-mannosidase inhibitory activities. This suggests that while the protonation state is a critical factor, steric or conformational changes resulting from N-alkylation also play a significant role in the inhibitor-enzyme interaction. For DIM itself, both stereoisomers of the protonated nitrogen may present as biologically active forms. nih.gov

Table 1: pH Optima of Relevant Glycosidases

| Enzyme | Cellular Location | Optimal pH |

| Golgi α-mannosidase II | Golgi Apparatus | ~ 6.0 |

| Lysosomal α-mannosidase | Lysosomes | ~ 4.5 |

Impact on Glycoprotein (B1211001) Processing Pathways in Cellular Systems

The inhibition of key glycosidases by compounds like this compound has a direct and observable impact on the N-linked glycoprotein processing pathway within cellular systems. This pathway is a critical series of post-translational modifications that ensure the correct folding, trafficking, and function of a vast number of proteins.

The parent compound, 1,4-dideoxy-1,4-imino-D-mannitol (DIM), has been demonstrated to be an effective inhibitor of this pathway. In studies using influenza virus-infected Madin-Darby canine kidney (MDCK) cells, treatment with DIM led to a significant alteration in the structure of N-linked oligosaccharides on viral glycoproteins. nih.gov Specifically, as the concentration of DIM increased, there was a corresponding increase in the proportion of high-mannose oligosaccharides and a decrease in the formation of complex-type oligosaccharides. nih.gov

This outcome is a direct consequence of the inhibition of processing mannosidases, particularly mannosidase I. nih.gov By blocking the trimming of mannose residues from the precursor N-glycan, DIM prevents the subsequent addition of other sugars that characterize complex oligosaccharides. The accumulation of high-mannose structures is a hallmark of mannosidase I inhibition. Furthermore, the presence of hybrid-type oligosaccharides in some studies suggests that DIM may also exert an inhibitory effect on mannosidase II. nih.gov

While direct experimental data on the specific impact of this compound on glycoprotein processing in cellular systems is not extensively detailed in the reviewed literature, the established effect of the parent compound provides a strong indication of its likely mechanism of action. The N-methylation is known to generally reduce the inhibitory potency against α-mannosidases, which would logically translate to a potentially less pronounced, though mechanistically similar, disruption of N-glycan maturation in cellular models.

Table 2: Effect of 1,4-dideoxy-1,4-imino-D-mannitol (DIM) on Glycopeptide Structure in Influenza Virus-Infected MDCK Cells

| Treatment | Oligosaccharide Type | Outcome |

| Control (No DIM) | Predominantly Complex-type | Normal glycoprotein processing |

| Increasing DIM Concentration | High-mannose and Hybrid-type | Inhibition of mannose trimming, leading to accumulation of immature glycans |

Computational and Molecular Modeling Investigations of N Methyl 1,4 Dideoxy 1,4 Imino D Mannitol

Conformational Analysis using Advanced Spectroscopic Techniques (e.g., ¹H NMR, ¹³C NMR, NOE)

Advanced spectroscopic techniques are fundamental to determining the three-dimensional structure and conformational dynamics of iminosugars in solution. Techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the chemical environment of each atom, while the Nuclear Overhauser Effect (NOE) reveals through-space proximities between protons, which is critical for defining stereochemistry and preferred conformations. rsc.org

For inhibitors based on a five-membered pyrrolidine (B122466) ring, like N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol, these analyses are used to determine the puckering of the ring and the orientation of its substituents. In the context of enzyme binding, computational studies on related iminosugar inhibitors have shown that the pyrrolidine ring often adopts specific conformations, such as an E₁ (envelope) or ²E conformation, within the active site of α-mannosidases. nih.gov While specific experimental NMR data for this compound is not detailed in the available literature, the combination of experimental NMR on related compounds and computational modeling provides a powerful approach to understanding its conformational behavior both in its free state and when bound to a biological target. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Ligand-Enzyme Interactions

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a highly accurate method for studying enzyme-inhibitor complexes. nih.govnih.gov This approach treats the most critical region of the system—typically the inhibitor and key active site residues—with computationally intensive quantum mechanics, while the rest of the protein and solvent is modeled using more efficient molecular mechanics. This dual approach provides a detailed electronic understanding of the binding event within the context of the larger biological system.

The protonation state of the endocyclic nitrogen atom in iminosugars is a critical determinant of their inhibitory activity. nih.govrsc.org QM/MM and pKₐ calculations have been performed on related iminosugar-enzyme complexes to elucidate this aspect. nih.gov These studies revealed that the optimal protonation state can differ depending on the target enzyme and its specific microenvironment. For instance, inhibitors targeting Golgi α-mannosidase II (GMII), which operates at a pH of approximately 6, often bind preferentially in their neutral form. nih.govnih.gov Conversely, when targeting lysosomal α-mannosidase (LMan), which functions in a more acidic environment (pH 4.5-5), the protonated (cationic) form of the inhibitor is often favored. nih.govnih.gov This pH-dependent binding mechanism is crucial for designing inhibitors with high selectivity for GMII over LMan, a key challenge in the field. rsc.org

| Enzyme Target | Optimal pH | Preferred Inhibitor Protonation State | Calculated pKₐ Range (Example Inhibitor) | Reference |

| Golgi α-mannosidase II (dGMII) | ~6.0 | Neutral | 5.1 - 5.8 | nih.gov |

| Lysosomal α-mannosidase (JBMan) | 4.5 - 5.0 | Protonated | 7.5 - 8.2 | nih.gov |

This table is based on data for N-substituted imino-D-lyxitols, which share the core pyrrolidine structure and are expected to exhibit similar behavior.

Fragment Molecular Orbital (FMO) and Pair Interaction Energy Decomposition Analysis (PIEDA)

The Fragment Molecular Orbital (FMO) method is a powerful computational technique that allows for the quantum mechanical treatment of large molecular systems, such as protein-ligand complexes, by dividing them into smaller fragments. nih.govbeilstein-journals.org When combined with Pair Interaction Energy Decomposition Analysis (PIEDA), it allows researchers to dissect the total binding energy into distinct physicochemical components: electrostatic (es), exchange-repulsion (ex), charge-transfer (ct), and dispersion (di) energies. nih.govbeilstein-journals.org

This approach has been successfully applied to study the binding of iminosugar inhibitors to α-mannosidases. nih.govbeilstein-journals.orgnih.gov In these studies, the inhibitor is often fragmented into its core pyrrolidine ring and its N-substituent. The FMO-PIEDA calculations reveal the relative contribution of each fragment to the total interaction energy. For N-substituted DIM analogues, the pyrrolidine ring consistently accounts for the vast majority of the binding energy through strong electrostatic and hydrogen bonding interactions. nih.gov The N-substituent, such as the methyl group in this compound, fine-tunes the binding, often through dispersion and hydrophobic interactions, which can be critical for achieving selectivity. beilstein-journals.org

| Interaction Pair | ΔEes (Electrostatic) | ΔEex (Exchange-Repulsion) | ΔEct+mix (Charge Transfer) | ΔEdi (Dispersion) | Total Interaction Energy (ΔEI-E) |

| Inhibitor Ring - Enzyme | -120.5 | 105.8 | -35.2 | -30.1 | -80.0 |

| Inhibitor Linker - Enzyme | -15.1 | 12.3 | -4.1 | -12.5 | -19.4 |

Values are in kcal/mol. This table presents representative FMO-PIEDA data for an N-substituted iminosugar inhibitor complexed with dGMII, illustrating the typical energy contributions of the core ring versus the N-substituent (linker). Data adapted from studies on related N-arylalkyl imino-D-lyxitols. nih.gov

Molecular Docking and Dynamics Studies of Ligand-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in computational drug discovery. researcher.lifeopenmedicinalchemistryjournal.com Molecular docking is used to predict the preferred binding orientation of an inhibitor within the enzyme's active site, generating a static snapshot of the most likely interaction pose. patsnap.com This initial step is critical for identifying key interactions and serves as the starting point for more rigorous computational analyses. nih.gov

Following docking, MD simulations are employed to study the dynamic behavior of the ligand-enzyme complex over time, typically on the nanosecond to microsecond scale. patsnap.comresearcher.life These simulations provide valuable information on the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. For this compound, MD simulations can validate the stability of the docked conformation, reveal conformational changes in the enzyme upon binding, and provide a time-averaged view of the critical hydrogen bond networks and hydrophobic interactions that stabilize the complex. openmedicinalchemistryjournal.com

Application of Computational Methods in Rational Iminosugar Drug Design

The ultimate goal of these computational investigations is to facilitate the rational design of new, improved therapeutic agents. patsnap.com By providing a detailed understanding of structure-activity relationships, computational methods allow chemists to make informed decisions about which molecular modifications are most likely to enhance potency and selectivity. researcher.life

Synthesis and Biological Evaluation of N Methyl 1,4 Dideoxy 1,4 Imino D Mannitol Analogues and Derivatives

Design Principles for Novel N-Substituted N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol Derivatives

The design of novel derivatives based on the this compound scaffold is primarily guided by the goal of enhancing inhibitory potency and achieving selectivity for specific glycosidase enzymes, particularly Golgi α-mannosidase II (GMII) over the related lysosomal α-mannosidase (LMan). nih.govrsc.org Iminosugars function as transition-state analogues for glycosidase-catalyzed reactions, and modifications to their structure can fine-tune their interaction with the enzyme's active site. nih.gov

A key design principle involves the strategic N-substitution of the pyrrolidine (B122466) ring. The introduction of various N-alkyl and N-arylalkyl groups can improve the physicochemical properties of the parent iminosugar. beilstein-journals.orgbeilstein-journals.org This alteration reduces the high hydrophilicity of the molecule, which may facilitate more favorable interactions with hydrophobic pockets within the GMII active site. beilstein-journals.org The length and nature of these N-substituents are critical, as they can span different subsites within the enzyme's binding pocket, leading to enhanced affinity and selectivity. nih.gov Furthermore, the stereochemistry of all chiral centers in 1,4-dideoxy-1,4-imino-D-mannitol (DIM) matches that of the potent natural inhibitor swainsonine (B1682842), making it an excellent starting point for developing selective GMII inhibitors. beilstein-journals.orgnih.gov The introduction of substituents is designed to exploit subtle structural differences between the active sites of target and off-target enzymes. nih.gov

Synthetic Access to N-Alkylated, N-Alkenylated, N-Hydroxyalkylated, and N-Aralkylated Variants from the N-Methyl Core or its Precursors

The synthesis of a diverse library of N-substituted DIM derivatives is accessible and efficient. A common synthetic strategy employs D-mannose as the starting material to stereoselectively produce the key intermediate, 2,3:5,6-di-O-isopropylidene DIM. nih.govresearchgate.net This intermediate serves as a versatile precursor for the introduction of a wide range of substituents onto the nitrogen atom of the pyrrolidine ring.

This approach allows for the synthesis of various classes of N-substituted derivatives, including:

N-alkylated DIMs: Featuring straight or branched alkyl chains of varying lengths.

N-alkenylated DIMs: Incorporating unsaturated hydrocarbon chains.

N-hydroxyalkylated DIMs: Containing alkyl chains with one or more hydroxyl groups.

N-aralkylated DIMs: Bearing aromatic moieties, such as benzyl (B1604629) or naphthylmethyl groups, attached via an alkyl linker. nih.govresearchgate.net

The carbon number of the appended alkyl chain in these derivatives has been systematically varied, typically ranging from one to nine carbons, to explore the impact of chain length on glycosidase inhibition. nih.gov

Derivatives with Altered Ring Systems, Hydroxylation Patterns, or Chiralities (e.g., 6-deoxy-N-methyl-DIM)

Modifications to the core pyrrolidine structure of N-methyl-DIM provide another avenue for developing novel glycosidase inhibitors. These alterations can involve changes to the ring system itself, modifications of the hydroxylation pattern, or variations in the chirality of the molecule.

One notable example of a derivative with an altered hydroxylation pattern is 6-deoxy-DIM. beilstein-journals.orgnih.gov In this analogue, the hydroxyl group at the C-6 position is removed. The synthesis of such deoxy sugars can be accomplished through multi-step sequences starting from protected carbohydrates, often involving activation of a primary hydroxyl group followed by reduction. The absence of this hydroxyl group can influence the binding affinity and selectivity of the inhibitor. For instance, 6-deoxy-DIM has been shown to be a potent inhibitor of Caenorhabditis elegans α-mannosidase II (AMAN-2), an enzyme with high similarity to human GMII. beilstein-journals.orgnih.gov However, N-arylalkylation of the 6-deoxy-DIM core can sometimes lead to a decrease in potency, suggesting that the interplay between core structure modifications and N-substitution is complex and not always additive. beilstein-journals.orgnih.gov

While extensive research has been conducted on N-substitution and modifications like deoxygenation, the synthesis of N-methyl-DIM derivatives with fundamentally altered ring systems (e.g., piperidines, indolizidines) or different stereochemistries remains a field for further exploration.

Comprehensive Enzymatic Screening Against Glycosidase Families and Subfamilies

A crucial step in the evaluation of newly synthesized N-methyl-DIM analogues is their comprehensive screening against a panel of glycosidases. This allows for a systematic assessment of their inhibitory potency and selectivity. The primary targets for these inhibitors are often enzymes within the glycoside hydrolase family 38 (GH38), which includes both Golgi and lysosomal α-mannosidases. nih.govrsc.orgbeilstein-journals.org

The screening panel typically includes:

Golgi-type α-mannosidases: Such as GMIIb from Drosophila melanogaster and AMAN-2 from Caenorhabditis elegans. AMAN-2 is considered a particularly relevant model as its active site is nearly identical to that of human GMII. beilstein-journals.orgnih.gov

Lysosomal-type α-mannosidases: Including LManII from Drosophila melanogaster and Jack Bean α-mannosidase (JBMan). beilstein-journals.orgnih.gov

The inhibitory activities are quantified by determining the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values. The results of these assays reveal important structure-activity relationships (SAR). For example, while N-substitution of DIM generally leads to a decrease in α-mannosidase inhibitory activity, some derivatives exhibit significant inhibition of other glycosidases, highlighting a shift in selectivity. nih.gov

Below is a data table summarizing the inhibitory activities of selected DIM derivatives against various α-mannosidases.

ND: Not determined in the cited source.

Strategies for Developing Selective Glycosidase Inhibitors Based on the this compound Scaffold

The development of selective glycosidase inhibitors from the N-methyl-DIM scaffold is a complex task due to the high degree of similarity in the active sites of related enzymes like GMII and LMan. nih.govrsc.org However, several strategies have been employed to overcome this challenge.

One primary strategy is the modification of the pyrrolidine core at various positions. For example, attaching an amide moiety directly to the C-1 position has yielded micromolar GMII inhibitors. beilstein-journals.org Further enhancement in potency and selectivity has been achieved by incorporating an N-acyl aminomethyl group at this position. beilstein-journals.org

Another key strategy focuses on exploiting the different pH environments in which these enzymes operate. Golgi enzymes function at a pH of approximately 6, while lysosomal enzymes have a lower pH optimum of around 4.5. nih.gov This difference in pH can influence the protonation state of both the inhibitor and the catalytic residues in the enzyme's active site. Computational studies have suggested that the pyrrolidine ring of imino-D-lyxitols (structurally related to DIM) preferentially binds to GMII in its neutral form, whereas it binds to the lysosomal mannosidase JBMan in its protonated form. nih.govrsc.org Designing N-substituents that favor the neutral form at a pH of 6 could therefore lead to enhanced selectivity for GMII.

Furthermore, the linker structure between the iminosugar core and a terminal functional group can significantly influence specificity. nih.gov By carefully designing N-substituents that can form specific interactions with non-conserved residues in the active site or access unique sub-pockets, it is possible to develop highly selective inhibitors. nih.govmdpi.com For instance, N-arylalkylation of 6-deoxy-DIM has been shown to improve selectivity, albeit sometimes at the cost of potency. beilstein-journals.orgnih.gov This highlights the delicate balance that must be achieved between affinity and selectivity in the design of next-generation glycosidase inhibitors based on the N-methyl-DIM scaffold.

Advanced Research Directions and Future Perspectives for N Methyl 1,4 Dideoxy 1,4 Imino D Mannitol

Integration of Combinatorial Chemistry and High-Throughput Screening in Analogue Discovery

The exploration of N-substituted DIM derivatives is a fertile ground for the discovery of new and more selective glycosidase inhibitors. The core structure of DIM, which mimics the stereochemistry of swainsonine (B1682842), serves as a valuable scaffold for chemical modification. beilstein-journals.org A key strategy in analogue discovery involves the creation of libraries of related compounds through combinatorial chemistry, followed by high-throughput screening against a panel of enzymes.

This approach has been systematically applied to the DIM scaffold. In one extensive study, 33 different N-substituted DIM derivatives were synthesized to create a diverse chemical library. nih.gov This library included compounds with various N-alkyl, N-alkenyl, N-hydroxyalkyl, and N-aralkyl groups, with alkyl chains ranging from one to nine carbons. nih.gov The N-methyl derivative is the simplest of these N-alkylated analogues.

The subsequent high-throughput screening of these libraries against a wide array of glycosidases allows for a systematic evaluation of their inhibition profiles. nih.gov While N-substitution on the DIM core has been observed to decrease α-mannosidase activity, this chemical modification can uncover significant inhibitory activity against other glycosidases. nih.gov This highlights the power of combinatorial approaches to identify "hit" compounds with novel selectivities that would not be predicted from the parent compound's activity. Such efforts are crucial for identifying lead compounds for therapeutic development and for creating specific molecular tools to study enzyme function. beilstein-journals.org

Table 1: Effect of N-Alkylation on Glycosidase Inhibition of Iminosugars

| Parent Compound | N-Alkylation | Effect on Primary Target | Notable Changes in Selectivity | Reference |

|---|---|---|---|---|

| 1-deoxynojirimycin (B1663644) (DNJ) | Methyl, Butyl | Enhanced potency and specificity for α-glucosidase I | Reduced inhibition of most other glycosidases | nih.gov |

| 1,4-dideoxy-1,4-imino-D-arabinitol | Methyl, Butyl | Markedly decreased inhibition of α-glucohydrolases, α-glucosidase II, and Golgi α-mannosidases I & II | Loss of broad inhibitory potential | nih.gov |

| 2,5-dideoxy-2,5-imino-D-mannitol (DMDP) | Methyl, Butyl | Complete loss of potency toward β-galactosidase | Lost potent yeast α-glucohydrolase inhibition | nih.gov |

Advanced Structural Characterization of N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol and its Complexes (e.g., X-ray Crystallography)

A deep understanding of the three-dimensional structure of this compound and how it interacts with the active sites of target enzymes is fundamental to explaining its biological activity and guiding the design of more potent and selective inhibitors. Advanced analytical techniques are employed to elucidate these structural details.

Conformational analysis using Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. Studies on analogous N-alkylated iminosugars have utilized 1H NMR analyses, focusing on 3J(H,H) coupling constants and quantitative Nuclear Overhauser Effect (NOE) experiments. nih.gov These methods reveal the preferred conformation of the iminosugar ring and the orientation of its substituents. For instance, in N-alkylated derivatives of 1-deoxynojirimycin, the N-alkyl group was found to orient equatorially, which influenced the orientation of other substituents and was correlated with a change in biological activity and specificity. nih.gov Similar conformational changes induced by the N-methyl group in DIM are expected to be a key determinant of its inhibitory profile.

While a specific X-ray crystal structure of this compound complexed with an enzyme is not yet publicly available, molecular modeling techniques provide significant insights. nih.gov Researchers use X-ray structures of target enzymes, such as Drosophila melanogaster Golgi α-mannosidase II (dGMII), to perform molecular docking simulations with various inhibitors. nih.gov These computational methods are further refined using hybrid quantum mechanics/molecular mechanics (QM/MM) calculations to understand the binding mechanism at a subatomic level. nih.govrsc.org Such studies on related N-substituted iminosugars have revealed crucial details about how the protonation state of the iminosugar's nitrogen and the orientation of the N-substituent influence binding affinity and selectivity for Golgi versus lysosomal mannosidases. nih.govrsc.org These approaches are critical for interpreting inhibition data and rationally designing next-generation analogues.

Exploration of this compound's Role in Specific Glycosylation Pathway Regulation

Glycosylation pathways, particularly the N-linked glycosylation pathway, are critical for the proper folding and function of many proteins. This pathway involves a series of enzymatic steps, many of which are catalyzed by specific glycosidases. Iminosugars can selectively inhibit these enzymes, thereby altering the pathway and leading to various cellular effects.

This compound, as a derivative of DIM, is an analogue of mannose and is structurally related to the potent mannosidase inhibitor swainsonine. beilstein-journals.orgmybiosource.com Swainsonine is known to inhibit Golgi α-mannosidase II, an enzyme in the GH38 family that is crucial for trimming mannose residues during the maturation of N-glycans from high-mannose to complex types. nih.gov Inhibition of this enzyme leads to the accumulation of hybrid-type N-glycans and has been investigated for anticancer applications.

The effect of N-methylation on the inhibitory profile of DIM is a key area of investigation. Generally, N-alkylation of DIM tends to reduce its activity against α-mannosidases. nih.gov However, this modification can enhance its specificity. For example, while the parent compound 1,4-dideoxy-1,4-imino-D-arabinitol is a good inhibitor of several enzymes including Golgi α-mannosidases I and II, its N-methyl derivative showed markedly decreased potential for all enzymes tested. nih.gov In contrast, N-methylation of 1-deoxynojirimycin results in an extremely specific inhibitor for processing α-glucosidase I. nih.gov This demonstrates that the N-methyl group can fine-tune the interaction with the enzyme active site, potentially restricting its binding to a smaller subset of glycosidases. By selectively inhibiting a specific glycosidase, this compound could serve as a tool to dissect the role of that particular enzyme in the complex glycosylation pathway.

Development of Targeted Chemical Probes and Ligands for Enzyme Active Site Studies

A significant challenge in glycobiology is understanding the precise function of individual glycosidase enzymes within a complex cellular environment where many similar enzymes are present. The development of highly selective chemical probes is essential to address this challenge. dundee.ac.uk An ideal chemical probe is a small molecule that interacts with high potency and specificity with a single protein target, allowing for the interrogation of that target's biological function. dundee.ac.uk

The DIM scaffold is an attractive starting point for developing such probes. By systematically modifying the structure, for instance through N-alkylation, researchers can develop ligands with tuned selectivity. The goal is often to develop inhibitors that can distinguish between closely related enzyme isoforms, such as Golgi α-mannosidase II (GMII) and lysosomal α-mannosidase (LMan), which share structurally similar active sites. beilstein-journals.orgnih.gov Achieving this selectivity is a major focus of current research. beilstein-journals.org

This compound represents one of the simplest modifications in a series of N-alkylated analogues designed for this purpose. By comparing the inhibitory activity of the N-methyl derivative with that of N-butyl, N-aryl, and other analogues, researchers can map the steric and electronic requirements of the enzyme's active site. This structure-activity relationship (SAR) data is invaluable for building computational models of the enzyme-inhibitor complex and for designing probes with optimal selectivity and potency. beilstein-journals.org These targeted probes can then be used to clarify the distinct roles of GMII and LMan in cellular N-glycan processing and degradation, respectively.

Q & A

Q. What are the established synthetic routes for N-Methyl-1,4-dideoxy-1,4-imino-D-mannitol (DIM) and its derivatives?

The synthesis typically begins with D-mannose. A key intermediate is 2,3:5,6-di-O-isopropylidene-DIM, which undergoes N-alkylation or N-aralkylation to introduce substituents. For example, N-methylation is achieved using methylating agents like methyl iodide under basic conditions. Alternative routes involve nitroaldol addition (Henry reaction) with 2-O-benzyl-D-glyceraldehyde, followed by cyclization and deprotection .

Q. How is the crystal structure of DIM characterized, and what insights does it provide?

The crystal structure of DIM hydrochloride (C₆H₁₄ClNO₄) reveals a monoclinic system (space group P121) with unit cell parameters a = 5.283 Å, b = 12.746 Å, c = 6.772 Å, and β = 93.31°. The pyrrolidine ring adopts a chair-like conformation, stabilized by hydrogen bonds between the hydroxyl groups and chloride ions. This structural data aids in modeling enzyme-inhibitor interactions .

Q. Which glycosidases are inhibited by DIM, and what is the mechanistic basis?

DIM primarily inhibits α-mannosidases (e.g., Golgi α-mannosidase II) by mimicking the transition state of mannose hydrolysis. It binds to the active site via hydrogen bonding between its hydroxyl groups and catalytic residues, disrupting glycoprotein processing. Competitive inhibition assays using 4-methylumbelliferyl-α-D-mannopyranoside as a substrate confirm IC₅₀ values in the micromolar range .

Advanced Research Questions

Q. How do N-substituted derivatives of DIM modulate glycosidase selectivity?

Systematic synthesis of N-alkyl, N-alkenyl, and N-aralkyl derivatives (e.g., N-butyl, N-benzyl) reveals that bulkier substituents reduce α-mannosidase inhibition but enhance activity against β-glucosidases or α-fucosidases. For example, N-hydroxyalkyl derivatives with C₃–C₅ chains show improved β-glucosidase inhibition (IC₅₀ < 10 µM). Structure-activity relationship (SAR) studies correlate chain length and hydrophobicity with enzyme specificity .

Q. What experimental strategies address stereochemical challenges in DIM synthesis?

Stereoselective synthesis is achieved using chiral starting materials (e.g., D-altrose) or enantioselective catalysis. For instance, ring closure of 3,5-di-O-triflate intermediates with benzylamine yields azetidine analogues with defined stereochemistry. NMR (¹H, ¹³C) and X-ray crystallography validate stereochemical outcomes .

Q. How does DIM influence endoplasmic reticulum-associated degradation (ERAD) in cellular models?

In HEK293 cells, DIM (10–50 µM) inhibits cytosolic α-mannosidase (Man2C1), leading to accumulation of free oligomannosides and upregulation of ER stress markers (e.g., BiP/GRP78). Rescue experiments with mannose supplementation confirm that DIM disrupts N-glycan catabolism, providing a tool to study ERAD regulation .

Q. What methods resolve contradictions in reported inhibitory potencies of DIM derivatives?

Discrepancies arise from assay conditions (pH, temperature) and enzyme sources (recombinant vs. tissue-extracted). Standardized protocols using recombinant enzymes (e.g., human lysosomal α-mannosidase) and kinetic analysis (Kᵢ, Kₘ) are recommended. For example, DIM’s Kᵢ against MAN2A1 is 2.3 µM at pH 6.5, but activity drops at neutral pH due to Co²⁺ dependence .

Q. Can DIM derivatives act as pharmacological chaperones for protein trafficking diseases?

Yes. DIM hydrochloride (10 µM) enhances trafficking of mutant α1-antitrypsin Z in hepatocyte models by partially inhibiting ER mannosidase I, delaying glycan trimming and allowing proper folding. Combinatorial screens with proteasome inhibitors (e.g., bortezomib) further improve rescue efficiency .

Methodological Tables

Table 1. Inhibitory activity of DIM derivatives against glycosidases.

Table 2. Key crystallographic data for DIM hydrochloride.

| Parameter | Value | Reference |

|---|---|---|

| Space group | P121 | |

| Unit cell volume | 455.3 ų | |

| Hydrogen bonds | O2–Cl⁻ (2.89 Å) |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.